6-piperazin-1-yl-9H-purine
Overview
Description
6-piperazin-1-yl-9H-purine derivatives are a class of compounds that have been synthesized and evaluated for their potential therapeutic applications. These derivatives have shown promise in various biological activities, including anticancer, antimycobacterial, antifungal, and antitubercular properties. The compounds are characterized by the presence of a piperazine ring attached to the purine moiety, which is a key structural feature contributing to their biological activity .
Synthesis Analysis
The synthesis of these derivatives typically involves multi-step protocols. For instance, a series of N-9 substituted derivatives were prepared using a key starting material, 6-[4-(4-Propoxyphenyl)piperazin-1-yl]-9H-purine, which was then subjected to N-alkylation with various alkyl halides to yield potential antimicrobial agents . Another approach involved a domino three-component process using an aza-Wittig reaction/heterocyclisation, which resulted in the formation of 1,4-bis[6,9-dihydro-6-oxo-9-phenyl-1H-purin-2-yl]piperazines . Additionally, purine ribonucleoside analogues were synthesized by incorporating a 4-substituted piperazine into the N(6) position of the purine nucleoside .
Molecular Structure Analysis
The molecular structures of these derivatives were confirmed using various spectral techniques such as 1H-NMR, 13C-NMR, FT-IR, and EI-MS. These techniques helped establish the identity and purity of the synthesized compounds, which is crucial for their subsequent biological evaluation .
Chemical Reactions Analysis
The chemical reactivity of these derivatives is influenced by the substituents on the purine and piperazine moieties. For example, the N-9 alkyl substitution has been found to be significant in enhancing the anticancer activity of these compounds . The reactivity of these compounds in biological systems, such as their ability to induce apoptosis or interfere with cellular ATP reserves, is also a critical aspect of their chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives, such as solubility, stability, and drug-likeness, are important for their development as therapeutic agents. These compounds have been found to obey Lipinski's rule of five, indicating good drug-like properties. Their binding profiles against various biological targets have been studied in silico, suggesting good interactions with enzymes like Mycobacterium tuberculosis enoyl reductase and Candida albicans dihydrofolate reductase . The antitubercular and antimicrobial activities of these compounds have been attributed to their ability to disrupt essential biological processes in the target organisms .
Mechanism of Action
Target of Action
The compound 6-(piperazin-1-yl)-9H-purine has been found to interact with Histamine H3 and Sigma-1 receptors . These receptors play a crucial role in various biological processes, including the regulation of neurotransmitter release and pain perception .
Mode of Action
The interaction of 6-(piperazin-1-yl)-9H-purine with its targets results in significant changes in cellular activity. For instance, it acts as an antagonist at the Histamine H3 and Sigma-1 receptors . This means that it binds to these receptors and blocks their activity, which can lead to various downstream effects.
Biochemical Pathways
It is known that histamine h3 and sigma-1 receptors are involved in numerous cellular processes, including cell proliferation and apoptosis . Therefore, the antagonistic action of 6-(piperazin-1-yl)-9H-purine on these receptors could potentially affect these processes.
Pharmacokinetics
It is known that similar compounds are extensively metabolized by cytochrome p450 3a4 . This could impact the bioavailability of 6-(piperazin-1-yl)-9H-purine, as cytochrome P450 3A4 is a major enzyme involved in drug metabolism and elimination.
Result of Action
The molecular and cellular effects of 6-(piperazin-1-yl)-9H-purine’s action are likely to be diverse, given its interaction with multiple targets. For instance, one study found that a similar compound induced apoptosis in MCF-7 breast cancer cells . This suggests that 6-(piperazin-1-yl)-9H-purine could potentially have similar effects.
Action Environment
The action, efficacy, and stability of 6-(piperazin-1-yl)-9H-purine could be influenced by various environmental factors. For example, the presence of other drugs that inhibit or induce cytochrome P450 3A4 could affect the metabolism and hence the efficacy of 6-(piperazin-1-yl)-9H-purine . Additionally, factors such as pH and temperature could potentially affect the stability of the compound.
properties
IUPAC Name |
6-piperazin-1-yl-7H-purine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6/c1-3-15(4-2-10-1)9-7-8(12-5-11-7)13-6-14-9/h5-6,10H,1-4H2,(H,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNVVVLETZYYJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2NC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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